Tetrabutylphosphonium acetate
Overview
Description
Tetrabutylphosphonium acetate is an ionic liquid known for its unique properties and applications in various fields. It is composed of a tetrabutylphosphonium cation and an acetate anion. This compound is particularly noted for its ability to enhance reaction rates and yields, making it a valuable phase transfer catalyst in chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium acetate can be synthesized through an acid-base neutralization reaction. The process involves the reaction of tetrabutylphosphonium hydroxide with acetic acid. The reaction is typically carried out under controlled conditions to ensure the complete formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reactants and the use of specialized equipment to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylphosphonium acetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include 4-acetamido-TEMPO, and the reactions are typically carried out in aqueous conditions.
Acetylation: Organic solvents are used, and the reactions are performed under swelling conditions to achieve high degrees of substitution.
Major Products:
Scientific Research Applications
Tetrabutylphosphonium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetrabutylphosphonium acetate exerts its effects involves its ability to disrupt the crystalline structure of cellulose, enhancing its reactivity. The tetrabutylphosphonium cation interacts with the cellulose fibers, reducing their crystallinity and increasing their accessibility to chemical reagents . This interaction facilitates various chemical modifications, making the cellulose more reactive and easier to process .
Comparison with Similar Compounds
- Tetrabutylphosphonium hydroxide
- Tetrabutylphosphonium chloride
- Tetrabutylphosphonium bromide
Comparison: Tetrabutylphosphonium acetate is unique due to its ability to act as a phase transfer catalyst and its effectiveness in enhancing the reactivity of cellulose. Unlike tetrabutylphosphonium hydroxide and tetrabutylphosphonium chloride, which are primarily used as solvents, this compound is specifically noted for its role in chemical modifications and its ability to achieve high degrees of substitution and oxidation .
Properties
IUPAC Name |
tetrabutylphosphanium;acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZMLBWMGBLIDI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952693 | |
Record name | Tetrabutylphosphanium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30345-49-4 | |
Record name | Tetrabutylphosphonium acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30345-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylphosphonium acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030345494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylphosphanium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylphosphonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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